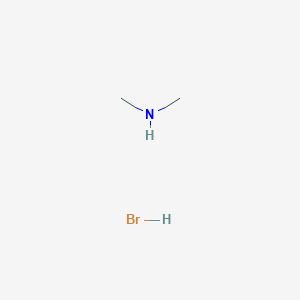
Dimethylamine hydrobromide
Overview
Description
Dimethylamine hydrobromide, also known as dimethylammonium bromide, is a chemical compound with the empirical formula C2H8BrN. It is a white to almost white crystalline powder that is highly soluble in water. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and stability .
Mechanism of Action
Target of Action
Dimethylamine hydrobromide, as a component of the medication Dimenhydrinate, primarily targets H1 histamine receptors in the vestibular system . These receptors play a crucial role in maintaining balance and regulating physiological responses to motion .
Mode of Action
This compound, in the form of Dimenhydrinate, acts by antagonizing H1 histamine receptors in the vestibular system . This interaction inhibits the action of histamine, a compound involved in local immune responses and acting as a neurotransmitter. By blocking these receptors, this compound helps prevent the symptoms of motion sickness such as nausea, vomiting, and dizziness .
Biochemical Pathways
The biochemical pathways affected by this compound involve the histamine signaling pathway. By antagonizing H1 histamine receptors, this compound disrupts the normal signaling process, reducing the physiological responses typically triggered by histamine . This disruption can help alleviate symptoms associated with motion sickness .
Result of Action
The result of this compound’s action is the alleviation of symptoms associated with motion sickness, including nausea, vomiting, and dizziness . By blocking H1 histamine receptors, it reduces the physiological responses to motion, helping to prevent these symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, individual factors such as the patient’s age, health status, and genetic makeup can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Dimethylamine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with dimethylarginine dimethylaminohydrolase, an enzyme that catalyzes the hydrolysis of asymmetric dimethylarginine to dimethylamine and citrulline . This interaction is crucial for the regulation of nitric oxide synthesis. Additionally, this compound can undergo nitrosation under weak acid conditions to form dimethylnitrosamine, a process that involves the interaction with nitrite .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to enhance platelet activation in models of chronic kidney disease, potentially through the activation of protein kinase C delta . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, elevated levels of this compound in the blood can lead to increased production of dimethylamine, which is a known uremic toxin .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to various biomolecules, including enzymes and receptors. For example, this compound can inhibit the activity of certain enzymes by forming stable complexes with them . Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s behavior in various experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of this compound can lead to toxic or adverse effects, such as tissue damage and organ dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as dimethylarginine dimethylaminohydrolase, which converts it to dimethylamine and citrulline . This compound can also participate in nitrosation reactions to form dimethylnitrosamine, which is further metabolized to various byproducts . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential effects on health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function . Understanding these transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context . These localization patterns can affect the compound’s activity and interactions with other biomolecules.
Preparation Methods
Dimethylamine hydrobromide can be synthesized through the reaction of dimethylamine with hydrobromic acid. The process involves the following steps:
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser is used.
Reaction Conditions: Dimethylamine is introduced into the flask containing hydrobromic acid at a controlled temperature, typically around -30°C to -10°C.
Formation of Precipitate: As the reaction proceeds, this compound precipitates out as a white solid.
Filtration and Purification: The precipitate is filtered and washed with a suitable solvent, such as pentane, to remove impurities.
Chemical Reactions Analysis
Dimethylamine hydrobromide undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with strong bases to form dimethylamine and the corresponding bromide salt.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group acts as a nucleophile.
Formation of Amides: It reacts with carboxylic acids or their derivatives to form dimethyl-substituted amides.
Common reagents used in these reactions include strong bases like sodium hydroxide, carboxylic acids, and acyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethylamine hydrobromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Perovskite Solar Cells: It is utilized in the synthesis of mixed cation or anion perovskites, which are essential for optimizing the band gap and power conversion efficiency of perovskite-based solar cells.
Aminocarbonylation Reactions: It plays a role in palladium-catalyzed aminocarbonylation of aryl bromides, leading to the synthesis of aryl amides.
Environmental Applications: It is used in novel techniques for treating wastewater, improving the biodegradability of complex organic compounds.
Comparison with Similar Compounds
Dimethylamine hydrobromide can be compared with other similar compounds such as:
Dimethylamine hydrochloride: Similar in structure but contains chloride instead of bromide.
Dimethylamine sulfate: Contains sulfate as the counterion.
Dimethylamine nitrate: Contains nitrate as the counterion.
The uniqueness of this compound lies in its specific reactivity and solubility properties, making it suitable for particular applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
N-methylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.BrH/c1-3-2;/h3H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMLWSZNCJCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988838 | |
| Record name | N-Methylmethanamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6912-12-5 | |
| Record name | Dimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6912-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylamine hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylmethanamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dimethylamine Hydrobromide in the reported chemical reaction?
A1: this compound is not a reactant but a product formed in the decomposition of 1,1-dimethyl-1-phenacylhydrazinium bromide in n-pentyl alcohol. The reaction yields this compound in a 100% yield, suggesting it's a stable byproduct of the rearrangement and disproportionation reactions. []
Q2: Are there alternative synthetic routes to obtain this compound besides the one described in the paper?
A2: While the paper focuses on a specific reaction where this compound is a byproduct [], it's important to note that this compound can be synthesized through other methods. A common approach involves reacting dimethylamine with hydrobromic acid. This alternative route highlights that the formation of this compound in the paper is not necessarily its primary method of synthesis but rather a consequence of the studied reaction mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


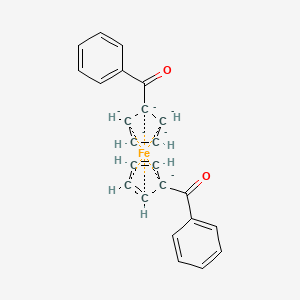
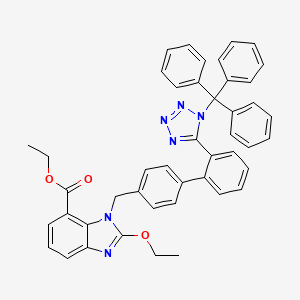
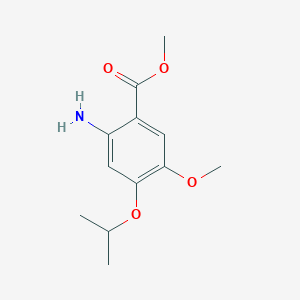
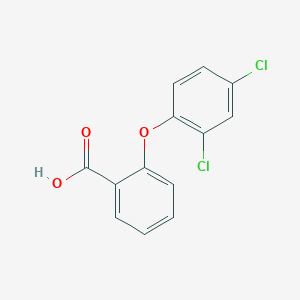




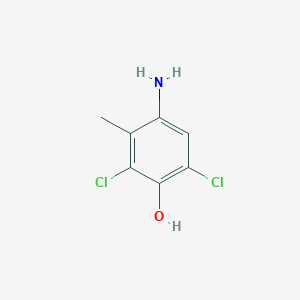


![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid](/img/structure/B1365287.png)
![8-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1365288.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)
